molecular formula C14H10Cl2FNO2 B5558748 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5558748
M. Wt: 314.1 g/mol
InChI Key: NNRVOJFZIIKJRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide" often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized through a process involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques, such as NMR and X-ray diffraction analysis. For example, the crystal structure of a similar compound was determined to be in the orthorhombic crystal system with specific unit cell parameters, highlighting the importance of intermolecular hydrogen bonds in the crystal structure (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds like "2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide" undergo various chemical reactions, contributing to their diverse applications. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, indicating the reactivity of these compounds toward nucleophilic substitution reactions (Tao Jian-wei, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. X-ray powder diffraction can characterize new derivatives, providing valuable information about their potential as pesticides (Olszewska et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the applications and handling of these compounds. Quantum chemical calculations can offer insights into the conformation, vibrational spectroscopic, electronic, and thermodynamic properties, contributing to a deeper understanding of their behavior at the molecular level (Choudhary et al., 2014).

Scientific Research Applications

Potential Pesticide Applications

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, along with its derivatives, has been characterized for potential applications in the field of pesticides. X-ray powder diffraction studies have been conducted on several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, revealing their possible use as organic pesticides. These studies provide valuable information on the structural and chemical properties of these compounds, which is crucial for their application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer and Antimicrobial Properties

Research has also explored the anticancer and antimicrobial potential of derivatives of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide. Compounds such as 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant in vitro antimicrobial activity and potential for anticancer applications. These findings suggest that derivatives of 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide could play a role in developing new treatments for various diseases, including cancer and microbial infections (Mehta et al., 2019).

Pharmaceutical Research

In pharmaceutical research, the focus has been on exploring the therapeutic properties of related compounds. For instance, studies on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This indicates that similar compounds, including 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide, could be promising candidates for developing new anticancer therapies (Sharma et al., 2018).

Environmental Applications

Environmental applications have also been a focus, with research into the adsorption behavior of related compounds such as 2,4,5-trichlorophenoxy acetic acid on various surfaces. This research is crucial for understanding the environmental impact and potential remediation strategies for these compounds (Khan & Akhtar, 2011).

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-6-10(16)13(7-9)20-8-14(19)18-12-4-2-1-3-11(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRVOJFZIIKJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide

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